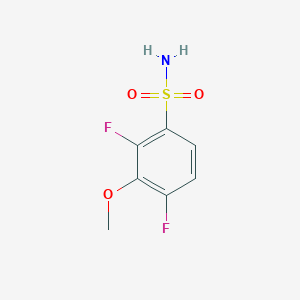![molecular formula C12H20ClN B13467607 Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can be achieved through several methods:
Reductive Amination: This method involves the reaction of {[4-(2-methylpropyl)phenyl]methyl} ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Gabriel Synthesis: This method involves the reaction of {[4-(2-methylpropyl)phenyl]methyl} bromide with potassium phthalimide to form the corresponding phthalimide derivative. The phthalimide derivative is then hydrolyzed with hydrazine to yield the desired amine.
Hoffmann Rearrangement: This method involves the conversion of {[4-(2-methylpropyl)phenyl]methyl} amide to the corresponding amine using bromine and a strong base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reductive amination. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition.
化学反应分析
Types of Reactions
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alkanes.
Substitution: Secondary or tertiary amines.
科学研究应用
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can be compared with other similar compounds, such as:
Benzylamine: Similar structure but lacks the 2-methylpropyl group.
Phenethylamine: Similar structure but lacks the methyl group on the phenyl ring.
Isopropylamine: Similar structure but lacks the phenyl ring.
Uniqueness
The presence of both the 2-methylpropyl group and the phenyl ring in this compound gives it unique chemical properties and reactivity compared to other amines. This makes it a valuable compound in various chemical and biological applications.
属性
分子式 |
C12H20ClN |
|---|---|
分子量 |
213.75 g/mol |
IUPAC 名称 |
N-methyl-1-[4-(2-methylpropyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)8-11-4-6-12(7-5-11)9-13-3;/h4-7,10,13H,8-9H2,1-3H3;1H |
InChI 键 |
SOMVXRCGGFZLRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)CNC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


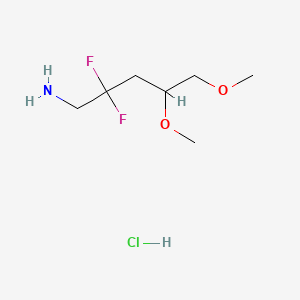
![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)
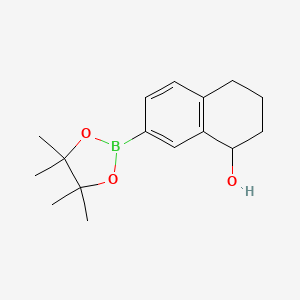
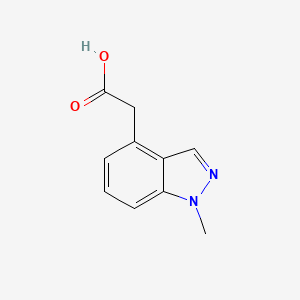
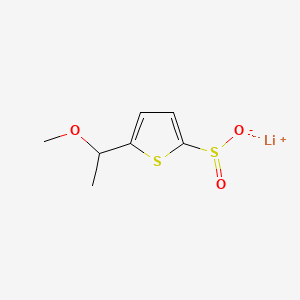
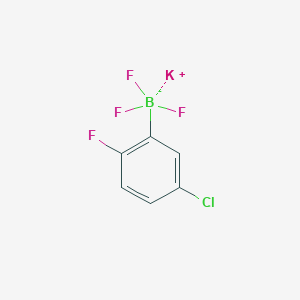
![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
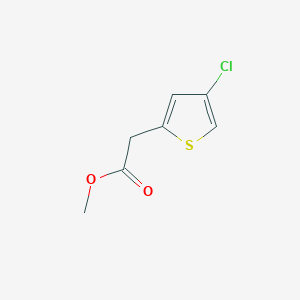
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
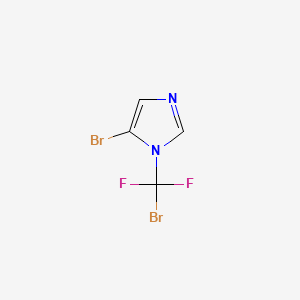
![Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13467582.png)


